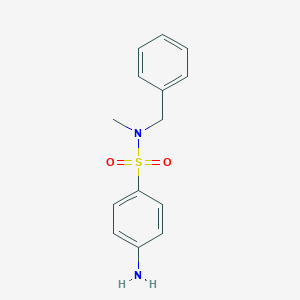

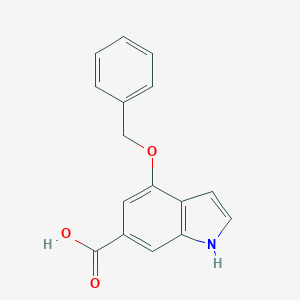

![molecular formula C14H17NOS B185656 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one CAS No. 89398-04-9](/img/structure/B185656.png)

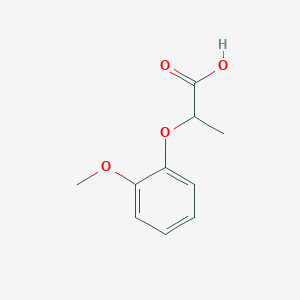

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one

货号 B185656

CAS 编号:

89398-04-9

分子量: 247.36 g/mol

InChI 键: ONSHXQWGCKFQFZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one is a chemical compound with the molecular weight of 248.39 . It is also known by its CAS Number: 1782440-41-8 .

Synthesis Analysis

The synthesis of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one has been completed via a type of Mannich reaction starting from 4-thianone . The Wolff-Kishner reduction of the ketone group gave 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane, which was isolated as the hydroperchlorate .Chemical Reactions Analysis

Addition of phenylmagnesium bromide to the ketone gave a tertiary alcohol with the C-C6H5 bond being equatorial with respect to the thiane ring and axial with respect to the piperidine ring . The reaction of the Grignard reagent with the ketone to give this alcohol seems to be very stereospecific .Physical And Chemical Properties Analysis

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one contains total 36 bond(s); 19 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 1 eight-membered ring(s), 1 ketone(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 sulfide(s) .科学研究应用

Application 1: Synthesis of Tropane Alkaloids

- Scientific Field : Organic Chemistry .

- Summary of the Application : The compound is used in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

- Methods of Application : Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

- Results or Outcomes : The research has led to the development of important methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Application 2: Medical Applications

- Scientific Field : Medicine .

- Summary of the Application : The compound is used in the synthesis of active analgesic, antiarrhythmic, and antibacterial compounds .

- Methods of Application : The reduction of 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones by alkali metal hydride complexes leads to a mixture of two stereoisomeric secondary alcohols, which are epimers at C (9) .

- Results or Outcomes : Active analgesic, antiarrhythmic, and antibacterial compounds were found among these products .

Application 3: Synthesis of New Alkoxyalkyl Derivatives

- Scientific Field : Organic Chemistry .

- Summary of the Application : The compound is used in the synthesis of new 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones .

- Methods of Application : These new derivatives are synthesized by the double Mannich cyclization of tetrahydrothiopyran-4-one with suitable alko .

- Results or Outcomes : The research has led to the development of new alkoxyalkyl derivatives of the compound .

Application 4: Synthesis of Dioxide Derivatives

- Scientific Field : Organic Chemistry .

- Summary of the Application : The compound is used in the synthesis of 3-Thia-7-azabicyclo[3.3.1]nonan-9-ol, 7-(phenylmethyl)-, 3,3-dioxide .

- Methods of Application : The specific methods of application for this synthesis are not provided in the source .

- Results or Outcomes : The research has led to the development of new dioxide derivatives of the compound .

属性

IUPAC Name |

7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NOS/c16-14-12-7-15(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSHXQWGCKFQFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CSCC(C2=O)CN1CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701008795 |

Source

|

| Record name | 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701008795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | |

CAS RN |

89398-04-9 |

Source

|

| Record name | 7-Benzyl-3-thia-7-azabicyclo(3.3.1)nonan-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089398049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701008795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

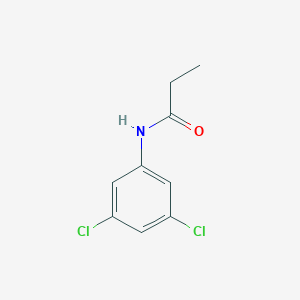

N-(3,5-dichlorophenyl)propanamide

50824-85-6

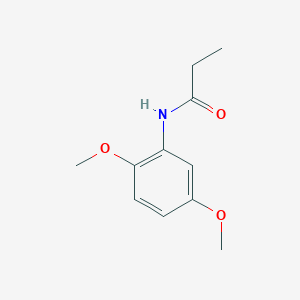

N-(2,5-dimethoxyphenyl)propanamide

154343-47-2

4-(benzyloxy)-1H-indole-6-carboxylic acid

105265-24-5

N-(2,4,6-trimethylphenyl)benzamide

4476-12-4

![4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B185582.png)

![2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione](/img/structure/B185585.png)

![N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185588.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B185590.png)